molecular formula C8H12ClNO2S B3260598 (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride CAS No. 332061-93-5

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Cat. No.: B3260598
CAS No.: 332061-93-5
M. Wt: 221.71 g/mol
InChI Key: QDZZLMYYGBIDFT-OGFXRTJISA-N
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Description

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (CAS: 269726-91-2) is a chiral β-homoalanine derivative featuring a 3-thienyl substituent. It has a molecular formula of $ \text{C}8\text{H}{11}\text{NO}_2\text{S} \cdot \text{HCl} $ and a molecular weight of 221.70 g/mol . This compound is primarily utilized in peptide synthesis and medicinal chemistry research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its stereochemistry (R-configuration) and thiophene moiety contribute to unique electronic and steric properties, which may influence receptor binding or metabolic stability compared to phenyl or other aromatic analogs .

Properties

IUPAC Name

(3R)-3-amino-4-thiophen-3-ylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-7(4-8(10)11)3-6-1-2-12-5-6;/h1-2,5,7H,3-4,9H2,(H,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZZLMYYGBIDFT-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-93-5
Record name 3-Thiophenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric hydrogenation processes, followed by purification and crystallization steps to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemistry

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is utilized as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Key Reactions :

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is being studied for its potential roles in modulating receptor activity and influencing neurotransmitter systems.

Case Study Example :
A study investigated the compound's interaction with neurotransmitter receptors, revealing its potential as a ligand that could enhance or inhibit receptor activity in neurological pathways.

Medicine

The compound is explored for therapeutic applications, particularly in drug development for neurological disorders. Its ability to interact with specific biological targets makes it a candidate for new medication formulations.

Clinical Insights :
Research has indicated that this compound may influence synaptic transmission, suggesting its potential use in treating conditions such as depression and anxiety.

Industry

In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique properties allow for the development of specialized materials with desired electrical or optical characteristics.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for complex organic moleculesFacilitates synthesis of diverse compounds
BiologyLigand for neurotransmitter receptorsPotential modulator of synaptic activity
MedicineDrug development for neurological disordersInvestigated for antidepressant properties
IndustryProduction of fine chemicalsEnhances material properties in electronics

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of β-amino acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Differences References
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride 3-Thienyl 269726-91-2 221.70 Benchmark for thiophene-containing β-amino acids; moderate steric bulk and electron-rich aromatic system.
(R)-4-Amino-3-phenylbutyric acid hydrochloride Phenyl 3060-41-1 ~229.70 (estimated) Lacks sulfur atom in aromatic ring; increased hydrophobicity.
(R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid hydrochloride Benzothiophen-3-yl 269398-95-0 ~285.36 Larger aromatic system with fused benzene-thiophene ring; enhanced lipophilicity.
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride 3-Fluorophenyl 331763-65-6 229.70 Fluorine introduces electron-withdrawing effects; potential for improved metabolic stability.
(R)-3-Amino-4-(2-naphthyl)butanoic acid hydrochloride 2-Naphthyl N/A (see [12]) ~285.36 Extended aromatic system; significantly higher steric bulk and hydrophobicity.
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride Indol-3-yl 477250-51-4 254.71 Nitrogen-containing heterocycle; potential for hydrogen bonding and π-π stacking.

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Electronic Properties: The 3-thienyl group in the target compound provides a polarizable sulfur atom, enhancing π-orbital interactions compared to phenyl analogs . Steric Effects: Bulkier substituents like benzothiophen-3-yl or 2-naphthyl increase molecular volume, which may hinder binding in sterically constrained active sites .

Fluorinated analogs are often explored for their enhanced metabolic stability in drug design, as seen in FDA-approved fluorinated pharmaceuticals .

Commercial and Synthetic Considerations :

  • The 3-thienyl derivative is priced at ¥53,000/g (), whereas 2-methylphenyl analogs cost ¥35,000/250mg , reflecting higher synthetic complexity for thiophene-containing compounds .
  • Purity levels for fluorinated derivatives (e.g., 95–98%) suggest stringent quality requirements in preclinical studies .

Research and Application Highlights

  • Peptide Engineering: The 3-thienyl group’s sulfur atom can participate in non-covalent interactions (e.g., sulfur-π), making it valuable in designing peptide mimics with enhanced binding affinity .
  • Neuroactive Compound Development : Structural analogs like the indol-3-yl derivative are under investigation for modulating neurotransmitter receptors .
  • Fluorinated Derivatives : These are prioritized in pharmacokinetic optimization studies due to fluorine’s ability to block metabolic hotspots .

Biological Activity

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a thiophene ring, which contributes to its unique chemical properties and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways.
  • Protein Interactions : It interacts with specific proteins, potentially modulating their activities and influencing cellular functions.
  • Therapeutic Applications : Research indicates its potential in treating neurological disorders and as a precursor for drug development.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors:

  • Molecular Targets : It may bind to active sites on enzymes or receptors, altering their activity.
  • Signaling Pathways : The interactions can influence signaling pathways related to neurotransmission and metabolic processes.

3.1 In Vitro Studies

Recent studies have highlighted the compound's effects on GABA receptors, which are crucial for neurotransmission:

  • GABA Receptor Antagonism : this compound has demonstrated competitive antagonism at insect GABA receptors. In assays using membrane potential probes, significant inhibition of GABA-induced fluorescence changes was observed at concentrations around 100 µM .
CompoundTarget ReceptorInhibition Level (%) at 100 µM
(R)-3-Amino-4-(3-thienyl)butanoic acidGABA Receptors85% - Complete Inhibition

3.2 Case Studies

In a comparative analysis involving various analogues of butanoic acids, this compound was found to exhibit notable bioactivity against specific receptor types:

  • Study on Antagonist Activity : The compound's structure allowed it to effectively inhibit GABA-induced currents in various insect species, suggesting its potential use in pest control strategies .

4. Applications in Medicine

The therapeutic potential of this compound is under exploration for several medical applications:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy or anxiety disorders.
  • Drug Development : As a precursor in pharmaceutical formulations, it could lead to the development of novel therapeutics targeting specific biological pathways.

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in enzyme inhibition and protein interaction modulation. Its unique structural features enable significant interactions with biological targets, making it valuable for further research in medicinal chemistry and therapeutic applications.

Q & A

Q. What are the key synthetic routes for (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically begins with a chiral precursor, such as (R)-3-hydroxybutanoic acid, followed by functionalization of the 3-thienyl group. Key steps include:

Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions .

Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 3-thienyl moiety, ensuring regioselectivity .

Deprotection and acidification with HCl to yield the hydrochloride salt.

  • Critical Parameters :
  • Temperature control (<0°C) during amination prevents racemization.
  • Solvent polarity (e.g., THF vs. DMF) affects reaction rates and byproduct formation.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>98% for pharmaceutical-grade purity) .

Q. How is this compound characterized structurally and quantitatively?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR (D₂O, 400 MHz): δ 7.45–7.30 (m, 3-thienyl protons), 3.80 (q, J = 6.5 Hz, α-CH), 2.90–2.70 (m, β-CH₂) .
  • ¹³C NMR : Signals at 175.8 ppm (carboxylic acid) and 126–140 ppm (thienyl carbons) confirm backbone integrity .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 222.1 m/z) matches the theoretical molecular weight (221.7 g/mol) .
  • Elemental Analysis : %C, H, N, S deviations <0.3% validate purity .

Q. Why is chirality critical in this compound’s biological activity, and how is enantiomeric purity ensured?

  • Methodological Answer : The (R)-configuration is essential for binding to GABA receptors or enzyme active sites, as shown in analogs like sitagliptin impurities .
  • Enantiomeric Control :

Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts during synthesis .

Polarimetry : Specific rotation [α]²⁵D = +12.5° (c = 1, H₂O) distinguishes enantiomers .

  • Impurity Profiling : LC-MS identifies <2% (S)-enantiomer in final batches .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like thienyl ring oxidation?

  • Methodological Answer :
  • Catalyst Screening : Pd(PPh₃)₄ in Suzuki couplings reduces aryl-halide byproducts compared to PdCl₂ .
  • Reductive Conditions : Sodium borohydride stabilizes the thienyl group during amination, preventing sulfoxide formation .
  • Reaction Monitoring : In situ IR tracks intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹) .
  • Case Study : A 2024 study achieved 85% yield using microwave-assisted synthesis (100°C, 10 min) vs. 60% yield with conventional heating .

Q. What strategies resolve contradictions in reported biological activity data for thienyl-substituted amino acids?

  • Methodological Answer : Discrepancies often arise from:

Receptor Isoform Specificity : e.g., (R)-isomers show 10× higher affinity for GABA-A α5 vs. α1 subunits .

Assay Conditions : Buffer pH (7.4 vs. 6.8) alters ionization of the carboxylic acid group, affecting IC₅₀ values.

  • Resolution Workflow :
  • Meta-analysis : Cross-reference data from >10 studies (e.g., PubChem, DSSTox) .
  • Molecular Dynamics (MD) : Simulations predict binding free energy differences (±2 kcal/mol) between enantiomers .

Q. How do structural modifications (e.g., halogenation of the thienyl ring) impact physicochemical and target-binding properties?

  • Methodological Answer :
  • Halogenation Effects :
  • Electron-Withdrawing Groups (e.g., -Cl at the 5-position): Increase logP (from 1.2 to 2.1) and plasma stability .
  • Hydrogen Bonding : 3-Thienyl’s sulfur atom forms weaker H-bonds vs. 4-iodophenyl analogs, reducing kinase inhibition .
  • SAR Study :
SubstituentlogPIC₅₀ (μM)
3-Thienyl1.212.5
4-Iodophenyl2.83.4
Data from in vitro assays on MMP-3 inhibition

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

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